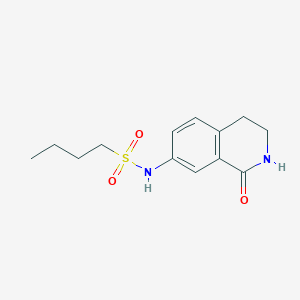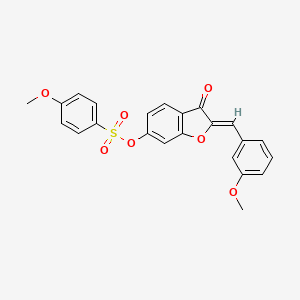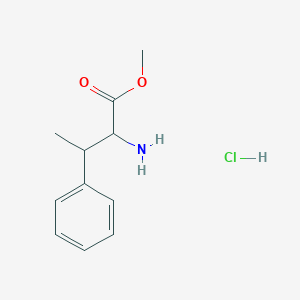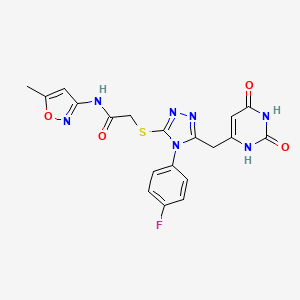![molecular formula C5H2Cl2N4 B2695732 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2092807-41-3](/img/structure/B2695732.png)
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compoundThe compound’s structure features a triazole ring fused to a pyrazine ring, with chlorine atoms at the 6 and 8 positions, contributing to its unique chemical properties .
作用機序
Target of Action
The primary targets of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition results in a decrease in cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell proliferation and survival. The downstream effects of this inhibition include a decrease in cell growth and an increase in cell death .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell death . These effects are particularly pronounced in cancer cells, where the compound’s inhibition of c-Met and VEGFR-2 kinases disrupts critical cell survival pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine .
科学的研究の応用
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
類似化合物との比較
[1,2,4]Triazolo[4,3-a]pyrazine: Another member of the triazolopyrazine family with similar structural features but different substitution patterns.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine ring system, exhibiting different chemical reactivity and biological activity.
Uniqueness: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of chlorine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This specific substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery .
特性
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYMVSTAPNMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)

![1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2695668.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
